molecular formula C15H21N3O B11745192 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Cat. No.: B11745192
M. Wt: 259.35 g/mol
InChI Key: ZQQLPGPTWITBQL-UHFFFAOYSA-N
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Description

The compound 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol features a phenol core substituted with a pyrazole-aminomethyl moiety. Its structure includes:

  • A 1-(2-methylpropyl)-1H-pyrazol-4-yl group (introducing steric bulk and lipophilicity).
  • A methylamino-methyl linker (enhancing conformational flexibility and binding interactions).

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O/c1-12(2)10-18-11-13(8-17-18)7-16-9-14-5-3-4-6-15(14)19/h3-6,8,11-12,16,19H,7,9-10H2,1-2H3

InChI Key

ZQQLPGPTWITBQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the phenol and amino-methyl groups. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with an appropriate amine and phenol under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring or the pyrazole ring .

Scientific Research Applications

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Source
4-[1-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)ethyl]phenol C₁₅H₂₆N₂O 250.38 Phenol, ethylamino linker, dimethylamino ChemBK
4-[1-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol C₁₆H₂₈N₂O 264.41 Phenol, propylamino linker, dimethylamino ChemBK
4-chloro-3-ethyl-1-methyl-N-{[4-(2-methylpropyl)phenyl]methyl}-1H-pyrazole-5-carboxamide C₁₉H₂₆ClN₃O 347.89 Chloropyrazole, carboxamide, 2-methylpropyl Enamine
Target compound: 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol C₁₆H₂₂N₄O 298.38 Phenol, pyrazole, methylamino linker N/A
Key Observations:

Pyrazole vs. Benzene Rings : The pyrazole group (as in the target and Enamine’s compound ) introduces nitrogen-based polarity compared to purely aromatic benzene rings in other analogs.

Lipophilicity : The 2-methylpropyl (isobutyl) group in both the target and Enamine’s compound increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact on Bioactivity

  • Phenolic –OH Group: Present in all analogs, this group is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • Pyrazole Ring : The 1H-pyrazole moiety (target compound and ) may confer selective binding to kinases or GPCRs due to its nitrogen-rich heterocycle.
  • Amino Linkers: Dimethylamino groups in analogs enhance basicity, while the target’s primary amine linker may improve protonation-dependent interactions.

Biological Activity

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, related studies, and potential applications in medicinal chemistry.

The molecular formula of this compound is C13H20N4O, with a molecular weight of 248.33 g/mol. The structure features a pyrazole ring attached to a phenolic group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H20N4O
Molecular Weight248.33 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of pyrazole compounds often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Modulation of Receptor Activity : Interaction with specific receptors can lead to altered signaling pathways that affect cellular responses.

Biological Activities

Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including those similar to this compound:

  • Anti-inflammatory Effects : Pyrazole derivatives have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Properties : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A study published in PubMed evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. Results indicated that certain modifications on the pyrazole ring enhanced anti-inflammatory potency (PubMed ID: 28988624) .
  • Anticancer Activity Assessment : Research focused on the anticancer properties of pyrazole compounds revealed that modifications in the side chains significantly affected their efficacy against breast cancer cell lines (PubMed ID: 8496930) .

Research Findings

The following key findings summarize the biological activity of this compound based on available literature:

Study FocusFindings
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains

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